molecular formula C12H11I2NO2S B14222944 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- CAS No. 823180-34-3

1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)-

Cat. No.: B14222944
CAS No.: 823180-34-3
M. Wt: 487.10 g/mol
InChI Key: XXCHHHOGTWGCPJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by the presence of a diiodoethyl group and a phenylsulfonyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Diiodoethyl Group: This step involves the halogenation of an ethyl group using iodine and a suitable oxidizing agent.

    Attachment of the Phenylsulfonyl Group: This can be done through sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrole ring in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove the iodine atoms or reduce the sulfonyl group.

    Substitution: The diiodoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole, 2-(2,2-dibromoethyl)-1-(phenylsulfonyl)-
  • 1H-Pyrrole, 2-(2,2-dichloroethyl)-1-(phenylsulfonyl)-

Uniqueness

1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- is unique due to the presence of the diiodoethyl group, which can impart distinct chemical reactivity and biological activity compared to its dibromo and dichloro analogs.

Properties

CAS No.

823180-34-3

Molecular Formula

C12H11I2NO2S

Molecular Weight

487.10 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(2,2-diiodoethyl)pyrrole

InChI

InChI=1S/C12H11I2NO2S/c13-12(14)9-10-5-4-8-15(10)18(16,17)11-6-2-1-3-7-11/h1-8,12H,9H2

InChI Key

XXCHHHOGTWGCPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2CC(I)I

Origin of Product

United States

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